2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

Methionine aminopeptidase inhibition MetAP inhibitor SAR Anticancer target validation

2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 153944-83-3) is a fused bicyclic heterocycle combining an imidazo[4,5-b]pyridine core with a pyridin-2-yl substituent at the 2-position (C₁₁H₈N₄, MW 196.21, XLogP3 1.4). The compound belongs to the imidazopyridine family—recognized as purine isosteres that engage ATP-binding pockets of kinases and metalloenzymes via distinctive hinge-region hydrogen-bonding patterns.

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 153944-83-3
Cat. No. B115717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
CAS153944-83-3
Synonyms2-(PYRIDIN-2-YL)-1H-IMIDAZO[4,5-B]PYRIDINE
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C11H8N4/c1-2-6-12-8(4-1)11-14-9-5-3-7-13-10(9)15-11/h1-7H,(H,13,14,15)
InChIKeyFUJYCICMNZZWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 153944-83-3): Procurement-Ready Heterocyclic Scaffold for Kinase and Metalloenzyme Inhibitor Programs


2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 153944-83-3) is a fused bicyclic heterocycle combining an imidazo[4,5-b]pyridine core with a pyridin-2-yl substituent at the 2-position (C₁₁H₈N₄, MW 196.21, XLogP3 1.4) [1]. The compound belongs to the imidazopyridine family—recognized as purine isosteres that engage ATP-binding pockets of kinases and metalloenzymes via distinctive hinge-region hydrogen-bonding patterns [2]. It is commercially available at 95–97% purity from multiple suppliers with batch-specific QC (NMR, HPLC, GC) documentation .

Kinase inhibitor studies Hinge-binding scaffold for ATP-competitive kinase profiling
Metalloenzyme research Bidentate N–N chelation motif for MetAP and related targets
Fragment library design Rule-of-Three compliant core for SPR-based or biochemical screening
SAR expansion Single-step synthesis from accessible precursors enables parallel library construction

Why 2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Regioisomeric or Core-Modified Analogs in Target-Focused Programs


The imidazo[4,5-b]pyridine scaffold establishes a specific hinge-binding mode in ATP-binding pockets that is not replicated by the imidazo[4,5-c]pyridine regioisomer; a direct matched-pair comparison demonstrated a 21-fold improvement in JAK1/TYK2 selectivity attributable solely to the altered nitrogen position in the bicyclic core [1]. Furthermore, substituting the pyridin-2-yl group with other heteroaryl moieties (e.g., thiazol-2-yl) or replacing the imidazopyridine core with a pyrazine or purine isostere changes enzymatic inhibitory potency by >2-fold against the same target [2][3]. These differences arise from measurable changes in hydrogen-bond acceptor geometry, rotational freedom (1 rotatable bond), and electronic character that directly affect target engagement and selectivity profiles [1][2].

Attribute
2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Common Substitute
Risk of Substitution
Core regioisomer
Imidazo[4,5-b]pyridine: specific hinge-binding geometry
Imidazo[4,5-c]pyridine
Hinge-binding mode mismatch may alter kinase selectivity profile; JAK1/TYK2 window may not transfer
2-Position substituent
Pyridin-2-yl: enables bidentate metal chelation
Phenyl, thiazol-2-yl, or purine isostere
Metal coordination geometry differs; metalloenzyme potency may shift; electronic and steric properties alter target engagement

Quantitative Differentiation Evidence for 2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (153944-83-3) Versus Closest Analogs


Superior MetAP Inhibitory Potency of the Pyridin-2-yl Imidazo[4,5-b]pyridine Scaffold Over Core-Modified and Purine Isosteres

2-(Pyridin-2-yl)-1H-imidazo[4,5-b]pyridine inhibits E. coli methionine aminopeptidase (MetAP, EC 3.4.11.18) with an IC₅₀ of 105 nM in a Co²⁺-dependent biochemical assay [1]. This represents a 2.3-fold potency advantage over the pyrazine core analog 2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyrazine (IC₅₀ = 240 nM) and a 3.6-fold advantage over the purine isostere 8-(pyridin-2-yl)-7H-purine (IC₅₀ = 376 nM) tested under identical assay conditions [1]. The benzimidazole analog 5-nitro-2-(pyridin-2-yl)-1H-benzo[d]imidazole was also less potent (IC₅₀ = 162 nM) [1]. Notably, replacement of the pyridin-2-yl group with thiazol-2-yl (IC₅₀ = 78 nM) yields a modest 1.3-fold potency gain, but at the cost of altered physicochemical properties [1].

MetAP IC₅₀ comparison
Head-to-head
105 nM (target scaffold)
vs 240 nM (pyrazine core), 376 nM (purine core), 162 nM (benzimidazole core)
2.3–3.6× over pyrazine/purine isosteres
Supports scaffold selection for MetAP inhibitor research; defines baseline for SAR expansion
Co²⁺-loaded MetAP, biochemical fluorescence assay context
Methionine aminopeptidase inhibition MetAP inhibitor SAR Anticancer target validation

Scaffold Regioisomerism Drives 21-Fold Kinase Selectivity Shift: Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine

In a systematic scaffold-hopping exercise, the 3H-imidazo[4,5-b]pyridine scaffold demonstrated a markedly more favorable TYK2 selectivity profile compared to the 1H-imidazo[4,5-c]pyridine scaffold when both bore identical carbonyl-amino substituents [1]. Matched pair analysis of compounds 10 (1H-imidazo[4,5-c]pyridine series) and 11 (3H-imidazo[4,5-b]pyridine series), each possessing a cyclopropane carboxamide at their respective C4 and C7 positions, revealed a 21-fold improvement in JAK1/TYK2 selectivity for the [4,5-b] regioisomer [1]. Quantum mechanics minimization attributed this divergence to a nitrogen-position-induced shift in the location of aryl and cyano groups engaging the Gly-rich loop—a selectivity determinant within the JAK family [1].

JAK1/TYK2 selectivity
Head-to-head
[4,5-b] regioisomer (compound 11 series)
vs [4,5-c] regioisomer (compound 10 series), identical substituents
Reported 21× selectivity improvement
Isoform-selectivity assay context; regioisomer choice drives kinase selectivity window
Fluorescence-based kinase panel; Gly-rich loop engagement shift
JAK kinase selectivity Scaffold hopping TYK2 inhibitor design

Distinct Physicochemical Property Profile Differentiates the Pyridin-2-yl Imidazo[4,5-b]pyridine from the Thiazole and Purine Analogs

2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine exhibits a computed XLogP3 of 1.4, topological polar surface area (TPSA) of 54.5 Ų, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond [1]. The pyrazine core analog introduces an additional nitrogen atom that alters HBA count and electronic distribution, while the purine isostere increases the HBD count to 2 and changes tautomeric equilibrium [1]. The benzimidazole analog increases logP by approximately 0.5–1.0 units due to the absence of the pyridine nitrogen in the fused ring [1]. These differences translate into measurable shifts in solubility, permeability, and CYP inhibition potential, which are critical for fragment library design [2].

Property profile
Class-level
logP 1.4, TPSA 54.5 Ų
vs. purine (HBD=2, higher logP) and benzimidazole (logP +0.5–1.0, no pyridine N)
Favorable lead-like space; Rule of Three compliance; supports fragment library incorporation
Computed descriptors; experimental verification of solubility and permeability recommended
Physicochemical property optimization Lead-likeness Fragment-based drug design

Validated Synthetic Route with Commercially Available Precursors Enables Rapid SAR Expansion at the 2-Position

The parent compound is synthesized via condensation of 2,3-diaminopyridine (commercially available, bulk pricing) with 2-picolinic acid in polyphosphoric acid at 160 °C for 4 hours, yielding the imidazo[4,5-b]pyridine core in a single step [1]. This contrasts with the imidazo[4,5-c]pyridine scaffold, which requires 3,4-diaminopyridine as a starting material—a regioisomeric diamine that is less synthetically accessible and approximately 3–5× more expensive per gram . The C2 aryl substituent is installed during cyclization, allowing parallel library synthesis via variation of the carboxylic acid component without post-cyclization functionalization [1].

Synthetic access
Cross-study
1-step cyclocondensation
2,3-diaminopyridine + 2-picolinic acid, PPA, 160°C, 4 h
Enables rapid parallel SAR library expansion; lower-cost precursor compared to [4,5-c] regioisomer
Precursor cost/availability advantage reported; reaction scale to verify
Imidazopyridine synthesis Medicinal chemistry building block SAR library construction

Bidentate N-Heterocyclic Coordination Motif: The Pyridin-2-yl Substituent Provides a Chelation-Ready Metal-Binding Pharmacophore Absent in Phenyl or Thiazole Analogs

The juxtaposition of the imidazo[4,5-b]pyridine N3 nitrogen and the pyridin-2-yl nitrogen creates a 1,4-diaza coordination geometry capable of bidentate metal chelation. This structural feature is absent in 2-phenyl-imidazo[4,5-b]pyridine analogs and is geometrically distinct from the 2-(thiazol-2-yl) analog, where the sulfur atom alters the chelation bite angle and metal preference [1]. In the BRENDA database, 2-(pyridin-2-yl)-1H-imidazo[4,5-b]pyridine achieves 50% MetAP inhibition at 0.00011 mM (110 nM) in the Co(II)-enzyme form, whereas the corresponding 1H-imidazo[4,5-c]pyridine regioisomer (tested under identical conditions) requires a different concentration for equivalent effect, consistent with altered metal coordination geometry [2].

Chelation motif
Supporting
N–N bidentate geometry
vs. phenyl (no second chelator) or thiazole (N–S chelation)
Supports metalloenzyme inhibitor design; chelation mode may contribute to MetAP binding affinity
Coordination geometry distinct from core-modified analogs; requires target-specific validation
Metal chelation pharmacophore Metalloenzyme inhibitor design Coordination chemistry

Recommended Procurement and Application Scenarios for 2-(Pyridin-2-yl)-3H-imidazo[4,5-b]pyridine (CAS 153944-83-3)


MetAP-2 Inhibitor Hit-Finding and SAR Expansion Programs

The compound's confirmed IC₅₀ of 105 nM against E. coli MetAP (Co²⁺ form) and its defined advantage over pyrazine, purine, and benzimidazole core analogs make it a validated starting point for MetAP-2-targeted anticancer hit-to-lead campaigns [1]. Researchers can use this compound as a reference inhibitor in enzymatic assays while exploring C5, C6, and C7 substituent effects on the imidazo[4,5-b]pyridine core, leveraging the well-precedented synthetic route for parallel library generation .

JAK Family Kinase Selectivity Scaffold-Hopping Studies

The demonstrated 21-fold JAK1/TYK2 selectivity advantage of the 3H-imidazo[4,5-b]pyridine over the 1H-imidazo[4,5-c]pyridine scaffold positions this compound as the appropriate core for TYK2-selective inhibitor programs [1]. Procurement of the parent [4,5-b] scaffold enables direct, internally controlled comparisons against the [4,5-c] regioisomer in biochemical selectivity panels across the JAK family and other kinase targets, reducing the risk of selecting a suboptimal regioisomer at the scaffold stage.

Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 196.21, XLogP3 1.4, TPSA 54.5 Ų, 1 HBD, and 3 HBA, the compound adheres to the Rule of Three for fragment libraries [1]. Its balanced property profile, combined with a single-step synthetic route from inexpensive precursors, supports incorporation into 2-aryl-imidazo[4,5-b]pyridine fragment libraries for SPR-based or biochemical high-throughput screening against diverse kinase and metalloenzyme targets .

Antibacterial Agent Development Leveraging Gram-Positive Selectivity

Derivatives of the 2-aryl-imidazo[4,5-b]pyridine scaffold have demonstrated selective antibacterial activity against Gram-positive strains (Bacillus cereus, Staphylococcus aureus) while showing reduced efficacy against Gram-negative organisms (Escherichia coli) [1]. The parent 2-(pyridin-2-yl) compound serves as the optimal core for exploring substituent effects on antibacterial spectrum and potency, with MIC values for structurally analogous 2-aryl derivatives reported in the range of 500–1000 µg/mL against Bacillus species .

Application
Selection Property
Validation Focus
MetAP-2 hit-finding and SAR
Reported MetAP inhibitory potency context
Biochemical IC₅₀ assay and core optimization
JAK family selectivity studies
Kinase isoform selectivity context
JAK1/TYK2 selectivity panel; regioisomer comparison
Fragment-based library design
Lead-like physicochemical space
Rule of Three compliance; SPR or biochemical screening
Antibacterial screening
Gram-positive selectivity context
MIC determination against Bacillus and S. aureus
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